molecular formula C16H12F2N2OS B2614736 N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide CAS No. 325988-73-6

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide

Cat. No.: B2614736
CAS No.: 325988-73-6
M. Wt: 318.34
InChI Key: SJPOCGHYSRATKG-KNTRCKAVSA-N
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Description

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a benzothiazole-derived compound featuring a 2,6-difluorobenzamide moiety linked via an imine group. The benzothiazole core is substituted with methyl groups at positions 3 and 6, conferring steric and electronic modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2OS/c1-9-6-7-12-13(8-9)22-16(20(12)2)19-15(21)14-10(17)4-3-5-11(14)18/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPOCGHYSRATKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide typically involves the condensation of 3,6-dimethyl-2,3-dihydro-1,3-benzothiazole with 2,6-difluorobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoylurea Derivatives (Pesticides)

Several benzoylurea pesticides share the 2,6-difluorobenzamide backbone but differ in substituents and functional groups:

  • Teflubenzuron (N-[[(3,5-dichloro-2,4-difluorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Used as an insect growth regulator, it replaces the benzothiazole in the target compound with a urea linkage and chloro/fluorophenyl groups. This structural difference enhances its specificity for chitin synthesis inhibition in pests .
  • Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide): Classified as an environmentally hazardous substance (UN3082), its urea-based structure contrasts with the benzothiazole in the target compound, likely altering biodegradability and toxicity profiles .

Key Comparison :

Feature Target Compound Teflubenzuron/Diflubenzuron
Core Structure Benzothiazole-imine Benzoylurea
Bioactivity Not reported (potential medicinal) Insect growth inhibition
Environmental Impact Unknown Marine pollutant (Diflubenzuron)

Medicinal Chemistry Analogs

VEGFR2 Inhibitor (Anthraquinone Derivative)

N-(1-chloro-9,10-dioxoanthracen-2-yl)-2,6-difluorobenzamide demonstrates high affinity (-9.8 kcal/mol) for VEGFR2, stabilized by hydrogen bonds (e.g., with Cys917) and hydrophobic interactions. The anthraquinone moiety enhances π-π stacking, unlike the benzothiazole in the target compound, suggesting divergent binding mechanisms .

Benzothiazole-Acetamide Derivatives

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) feature trifluoromethyl-substituted benzothiazoles linked to acetamide groups. These analogs emphasize the role of electron-withdrawing groups (e.g., CF₃) in enhancing metabolic stability, a feature absent in the target compound’s methyl substituents .

Key Comparison :

Feature Target Compound VEGFR2 Inhibitor Benzothiazole-Acetamides
Substituents 3,6-dimethyl Anthraquinone Trifluoromethyl
Pharmacological Target Not reported VEGFR2 Not specified
Binding Interactions Potential for π-stacking Hydrogen bonds, hydrophobic Likely enhanced stability

Crystallographic and Conformational Analysis

N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide (orthorhombic Pbca space group) exhibits a dihedral angle of 78.6° between benzamide and aryl rings, stabilized by N–H⋯O hydrogen bonds. This contrasts with the target compound’s benzothiazole-imine system, which may adopt distinct conformational preferences due to the rigid heterocyclic core .

Biological Activity

N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure features a benzothiazole ring system, which is known for diverse biological effects.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that benzothiazole derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways involved in cell cycle regulation and apoptosis. The mechanism often involves the modulation of signaling pathways such as MAPK and PI3K/Akt .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Various studies have demonstrated that benzothiazole derivatives can effectively inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Receptor Modulation : It could interact with specific receptors that regulate cellular signaling pathways related to growth and survival.
  • DNA Interaction : There is potential for binding to DNA or RNA structures, leading to interference in replication and transcription processes .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Cancer Cell Lines : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated a dose-dependent reduction in cell viability upon treatment with the compound. The IC50 values indicated significant potency compared to standard chemotherapeutic agents .
  • Antibacterial Assays : Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) that suggest strong antibacterial activity. The compound was effective at concentrations lower than those required for conventional antibiotics .

Data Tables

Biological Activity Effect Reference
AnticancerInhibits cell proliferation
AntimicrobialInhibits bacterial growth
Enzymatic InhibitionTargets specific enzymes

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